1,2-Benzenedimethanesulfonic acid disodium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

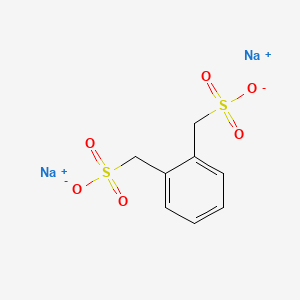

1,2-Benzenedimethanesulfonic acid disodium salt is a derivative of benzenedisulfonic acid, which is a type of aromatic sulfonic acid. This compound is characterized by the presence of two sulfonic acid groups attached to a benzene ring. The disodium salt form implies that the hydrogen atoms of the sulfonic acid groups have been replaced by sodium ions, enhancing its solubility in water and other polar solvents.

Synthesis Analysis

The synthesis of derivatives of 1,2-benzenedisulfonic acid can be achieved through various methods. One approach involves the crystallization of barium salts followed by protonation with a cation-exchange resin to yield different substituted benzenedisulfonic acids, including chloro-, bromo-, iodo-, and hydroxy- derivatives . This method showcases the versatility in synthesizing various derivatives that can be further utilized in different chemical reactions and applications.

Molecular Structure Analysis

The molecular structure of 1,2-benzenedisulfonic acid derivatives has been studied using single-crystal X-ray diffraction techniques. For instance, the structure of the hydrated potassium salt of 1,2-benzenedisulfonic acid revealed eight independent anions in the asymmetric unit, which allowed for a detailed analysis of the substituent dispositions on the aromatic ring . Such structural analyses are crucial for understanding the interactions and properties of these compounds at the molecular level.

Chemical Reactions Analysis

1,2-Benzenedisulfonic acid derivatives can participate in various chemical reactions. The iodo derivative of 1,2-benzenedisulfonic acid, for example, has been used in Suzuki coupling reactions to produce biphenyl derivatives . Additionally, azo coupling reactions involving derivatives of benzenedisulfonic acid have been performed to synthesize azodyes, which are important in the development of sensors for monitoring blood parameters .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2-benzenedisulfonic acid derivatives are influenced by their molecular structure and substituents. For example, the catalytic properties and acidity of 1,2-benzenedisulfonimide and its derivatives have been studied both experimentally and computationally. The pKa values of these compounds were determined, indicating that the dinitro and 4-nitro derivatives are particularly acidic and effective as Bronsted acid catalysts . These properties are essential for their application in various catalytic processes.

Aplicaciones Científicas De Investigación

Dispersion and Stabilization Properties

Dispersion of Cu2O Particles

The addition of 4,5-dihydroxy-1,3-benzenedisulfonic acid disodium salt significantly improves the dispersion properties of Cu2O particles in aqueous suspensions, leading to lower viscosity and stable suspensions with negatively charged surface particles. This suggests its effectiveness in colloidal properties modification and stability (Guedes, Ferreira, & Ferro, 2009).

Stabilization of Nano-Sized Alumina Suspensions

When used with nano-sized alumina suspensions, 1,2-dihydroxy-3,5-benzenedisulfonic acid disodium salt (Tiron) effectively stabilizes the suspension by altering the isoelectric point and increasing the absolute zeta potential. This indicates its role in enhancing colloidal stability through electrostatic and chemical interactions (Jiang & Gao, 2003).

Material Synthesis and Characterization

Synthesis of Chemically Bonded Hybrid Materials

A derivative of 4,5-dihydroxy-1,3-benzenedisulfonic acid disodium salt (Tiferron) is used to synthesize luminescent chemically bonded organic–inorganic hybrid materials. These materials exhibit unique microstructures and photoluminescence properties, highlighting potential applications in material science and photonic devices (Yan & Qian, 2009).

Hydrothermal Syntheses of Rare Earth Metal Compounds

The disodium salt of 4,5-dihydroxy-1,3-benzenedisulfonic acid is used in hydrothermal methods to synthesize rare earth metal compounds, showcasing its utility in creating materials with unique crystal structures and magnetic properties (Xiong et al., 2021).

Environmental and Industrial Applications

Sorption of Aromatic Compounds

The compound is studied for its sorption characteristics, particularly in relation to aromatic compounds on anion exchangers. This points towards its potential application in environmental remediation and industrial processes (Dra̧gan et al., 1995).

Stabilizing Zirconia Aqueous Suspensions

'Tiron' (4-5-dihydroxy-1,3-benzenedisulfonic acid disodium salt) is utilized to stabilize zirconia aqueous suspensions, demonstrating its usefulness in enhancing the stability of industrial suspensions through rheological and electrophoretic modifications (Briscoe, Khan, & Luckham, 1998).

Safety And Hazards

- Hazardous : MBS is not classified as hazardous.

- Safety Precautions : Handle with standard laboratory precautions. Avoid inhalation, ingestion, or skin contact.

- Disposal : Dispose of according to local regulations.

Direcciones Futuras

Research on MBS continues to explore its applications in:

- Catalysis : Investigate its catalytic properties.

- Material Science : Explore MBS-based materials.

- Biomedical Applications : Assess its potential in drug delivery or diagnostics.

Propiedades

IUPAC Name |

disodium;[2-(sulfonatomethyl)phenyl]methanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O6S2.2Na/c9-15(10,11)5-7-3-1-2-4-8(7)6-16(12,13)14;;/h1-4H,5-6H2,(H,9,10,11)(H,12,13,14);;/q;2*+1/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCZLTDILCDHJKK-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CS(=O)(=O)[O-])CS(=O)(=O)[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Na2O6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Benzenedimethanesulfonic acid disodium salt | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(6-Bromohexyl)oxy]benzonitrile](/img/structure/B1282740.png)

![4-Bromobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1282756.png)